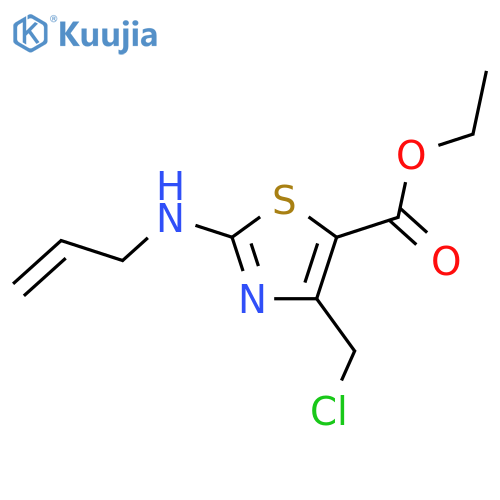

Cas no 937598-43-1 (ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)

ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate

- ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate

- Ethyl 4-(chloromethyl)-2-(2-propen-1-ylamino)-5-thiazolecarboxylate

- Ethyl2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate

- ethyl 4-(chloromethyl)-2-(prop-2-en-1-ylamino)-1,3-thiazole-5-carboxylate

- STK350859

- CS-0267314

- EN300-230747

- BBL040682

- ethyl 4-(chloromethyl)-2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate

- ethyl 4-(chloromethyl)-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate

- 937598-43-1

- Ethyl 2-(allylimino)-4-(chloromethyl)-2,3-dihydrothiazole-5-carboxylate

- DTXSID101163359

- AKOS000313417

-

- MDL: MFCD08558147

- インチ: InChI=1S/C10H13ClN2O2S/c1-3-5-12-10-13-7(6-11)8(16-10)9(14)15-4-2/h3H,1,4-6H2,2H3,(H,12,13)

- InChIKey: QKFNABVIWZJFQW-UHFFFAOYSA-N

- ほほえんだ: C=CCN=C1NC(=C(C(=O)OCC)S1)CCl

計算された属性

- せいみつぶんしりょう: 260.0386265Da

- どういたいしつりょう: 260.0386265Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 79.5Ų

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 390.6±52.0 °C at 760 mmHg

- フラッシュポイント: 190.0±30.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230747-0.1g |

ethyl 4-(chloromethyl)-2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate |

937598-43-1 | 95% | 0.1g |

$132.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337984-100mg |

Ethyl 2-(allylimino)-4-(chloromethyl)-2,3-dihydrothiazole-5-carboxylate |

937598-43-1 | 97% | 100mg |

¥3326.00 | 2024-04-24 | |

| Enamine | EN300-230747-0.05g |

ethyl 4-(chloromethyl)-2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate |

937598-43-1 | 95% | 0.05g |

$89.0 | 2024-06-20 | |

| Enamine | EN300-230747-10.0g |

ethyl 4-(chloromethyl)-2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate |

937598-43-1 | 95% | 10.0g |

$1860.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337984-2.5g |

Ethyl 2-(allylimino)-4-(chloromethyl)-2,3-dihydrothiazole-5-carboxylate |

937598-43-1 | 97% | 2.5g |

¥16956.00 | 2024-04-24 | |

| Crysdot LLC | CD11009147-5g |

Ethyl 2-(allylamino)-4-(chloromethyl)thiazole-5-carboxylate |

937598-43-1 | 97% | 5g |

$569 | 2024-07-19 | |

| Enamine | EN300-230747-0.5g |

ethyl 4-(chloromethyl)-2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate |

937598-43-1 | 95% | 0.5g |

$297.0 | 2024-06-20 | |

| Enamine | EN300-230747-1.0g |

ethyl 4-(chloromethyl)-2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate |

937598-43-1 | 95% | 1.0g |

$381.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337984-1g |

Ethyl 2-(allylimino)-4-(chloromethyl)-2,3-dihydrothiazole-5-carboxylate |

937598-43-1 | 97% | 1g |

¥8910.00 | 2024-04-24 | |

| Enamine | EN300-230747-5.0g |

ethyl 4-(chloromethyl)-2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate |

937598-43-1 | 95% | 5.0g |

$1038.0 | 2024-06-20 |

ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate 関連文献

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylateに関する追加情報

Introduction to Ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate (CAS No. 937598-43-1)

Ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate, identified by its CAS number 937598-43-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a thiazole core, which is a prominent structural motif in many biologically active agents. The presence of both chloromethyl and propenylamino substituents introduces unique reactivity, making it a valuable intermediate in the development of novel therapeutic compounds.

The thiazole ring itself is known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. These characteristics have been extensively studied and utilized in the design of drugs targeting various diseases. The specific substitution pattern in Ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate enhances its potential as a pharmacophore, enabling interactions with biological targets that may lead to the discovery of new medications.

In recent years, there has been a growing interest in thiazole derivatives due to their efficacy and structural versatility. Researchers have been exploring ways to modify the thiazole scaffold to improve pharmacokinetic properties and reduce side effects. The compound Ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate represents a promising candidate for such studies, given its unique functional groups that can be further modified through various chemical reactions.

The chloromethyl group (-CH₂Cl) in the molecule is particularly noteworthy as it serves as a versatile handle for further functionalization. This group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse substituents such as amines, alcohols, or other heterocycles. Such modifications are crucial in medicinal chemistry for optimizing drug-like properties like solubility, bioavailability, and target affinity.

The propenylamino group (-NHCH=CH₂) adds another layer of complexity to the molecule. This functional moiety can participate in hydrogen bonding interactions and influence the overall conformation of the compound. Additionally, it can be further derivatized to introduce additional pharmacophoric elements or to enhance binding affinity to biological targets. The combination of these two reactive groups makes Ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate a highly adaptable intermediate for synthetic chemists.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. These tools have been instrumental in identifying potential lead structures for drug development. In the case of Ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate, computational studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases and cancer.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. Key steps include the formation of the thiazole ring through cyclocondensation reactions, followed by selective functionalization at various positions on the ring. The introduction of the chloromethyl and propenylamino groups requires precise control over reaction conditions to ensure high yield and purity.

In conclusion, Ethyl 4-(chloromethyl)-2-(propenylethynyl)amino]-1H-thiazol]-5-carboxylic acid ethylester (CAS No. 93759843) is a compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for further exploration in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for thiazole derivatives, compounds like this one will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

937598-43-1 (ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate) 関連製品

- 1311417-24-9(Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate)

- 2138084-71-4(1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde)

- 2580251-59-6(6-{(benzyloxy)carbonylamino}-3,3-dimethyl-5-oxohexanoic acid)

- 2137779-45-2(ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate)

- 1632463-24-1(Rivaroxaban Pseudodimer)

- 2171441-28-2((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid)

- 1797958-87-2(2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine)

- 1803667-90-4(4-Fluoro-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-acetic acid)

- 2137858-05-8(1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole)

- 113576-31-1((2S)-2-amino-3-propoxypropanoic acid)